An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole from a Brominated Precursor
An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole from a Brominated Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of 6-Bromo-3-cyclopropyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. The synthesis commences from a readily available brominated precursor and involves a series of well-established chemical transformations. This document details the experimental protocols, summarizes key quantitative data, and provides visual diagrams of the synthetic workflow and the logical progression of the chemical reactions.
Introduction
Indazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities. The title compound, 6-Bromo-3-cyclopropyl-1H-indazole, incorporates a bromine atom, which serves as a versatile handle for further chemical modifications such as Suzuki or other cross-coupling reactions, and a cyclopropyl group at the C3 position, a common motif in bioactive molecules known to enhance metabolic stability and binding affinity. This guide outlines a multi-step synthesis designed for adaptability and scalability in a research and development setting.
Proposed Synthetic Pathway
The proposed synthesis of 6-Bromo-3-cyclopropyl-1H-indazole begins with the commercially available 4-bromo-2-methylaniline. The overall strategy involves the formation of the 6-bromo-1H-indazole core, followed by functionalization at the C3 position to introduce the cyclopropyl moiety. The key steps include:
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Diazotization and Cyclization: Formation of the 6-bromo-1H-indazole ring from 4-bromo-2-methylaniline.
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N-Protection: Protection of the indazole nitrogen to direct subsequent reactions and improve solubility.
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C3-Formylation: Introduction of a formyl group at the C3 position.
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Wittig Reaction: Formation of a vinylcyclopropane intermediate from the 3-formylindazole.
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Reduction: Saturation of the exocyclic double bond to yield the cyclopropyl group.
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N-Deprotection: Removal of the protecting group to afford the final product.
Experimental Protocols
Synthesis of 6-Bromo-1H-indazole (1)
A robust method for the large-scale synthesis of 6-Bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization[1].
Procedure:
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In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).
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Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
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To the resulting mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).
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Heat the mixture to reflux at 68°C and maintain for 20 hours.
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After the reaction is complete, cool the mixture to 25°C and remove the volatile components under vacuum.
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Add water to the residue and perform an azeotropic distillation.
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Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C for hydrolysis.
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Cool the acidic mixture to 20°C and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.
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Evaporate the solvent and slurry the resulting solid with heptane.
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Filter the solid and dry under vacuum to yield 6-Bromo-1H-indazole.
N-Protection of 6-Bromo-1H-indazole (2)
To avoid side reactions in the subsequent steps, the indazole nitrogen is protected, for example, with a tetrahydropyranyl (THP) group.
Procedure:
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To a solution of 6-Bromo-1H-indazole (1) (19.7 g, 100 mmol) in dichloromethane (200 mL), add 3,4-dihydro-2H-pyran (13.7 mL, 150 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).
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Stir the mixture at room temperature for 4 hours.
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Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (2).
C3-Formylation of N-Protected 6-Bromo-1H-indazole (3)
Formylation at the C3 position can be achieved using various methods. A Vilsmeier-Haack type reaction is a common approach.
Procedure:
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In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) (50 mL) to 0°C.
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Slowly add phosphorus oxychloride (13.9 mL, 150 mmol) to the cooled DMF and stir for 30 minutes.
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Add a solution of the N-protected 6-bromo-1H-indazole (2) (28.1 g, 100 mmol) in DMF (50 mL) to the Vilsmeier reagent at 0°C.
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Allow the reaction to warm to room temperature and then heat at 60°C for 3 hours.
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Cool the reaction mixture and pour it onto crushed ice, then neutralize with a 2 M sodium hydroxide solution.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography to yield 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde (3).
Wittig Reaction to form 6-Bromo-3-(cyclopropylvinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (4)
The Wittig reaction is a reliable method for olefination of aldehydes[2][3].
Procedure:
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Suspend cyclopropyltriphenylphosphonium bromide (57.2 g, 150 mmol) in dry tetrahydrofuran (THF) (300 mL) under an inert atmosphere.
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Cool the suspension to 0°C and add n-butyllithium (60 mL of a 2.5 M solution in hexanes, 150 mmol) dropwise to generate the ylide.
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Stir the resulting deep red solution at room temperature for 1 hour.
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Cool the ylide solution to 0°C and add a solution of the 3-formylindazole (3) (30.9 g, 100 mmol) in THF (100 mL) dropwise.
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Stir the reaction mixture at room temperature overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
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Dry the organic layer, concentrate, and purify by column chromatography to give the vinylcyclopropane derivative (4).
Reduction to 6-Bromo-3-cyclopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (5)
Catalytic hydrogenation is employed to reduce the exocyclic double bond.
Procedure:
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Dissolve the vinylcyclopropane derivative (4) (33.3 g, 100 mmol) in ethanol (200 mL).
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Add 10% Palladium on carbon (1.0 g) to the solution.
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Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
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Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the protected product (5).
N-Deprotection to yield 6-Bromo-3-cyclopropyl-1H-indazole (6)
Acid-catalyzed removal of the THP protecting group affords the final product.
Procedure:
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Dissolve the protected indazole (5) (33.5 g, 100 mmol) in methanol (200 mL).
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Add a catalytic amount of concentrated hydrochloric acid (2 mL).
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Stir the solution at room temperature for 6 hours.
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Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain 6-Bromo-3-cyclopropyl-1H-indazole (6).
Quantitative Data Summary
The following table summarizes the expected yields and key physicochemical properties for the intermediates and the final product.
| Compound No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 6-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 75-85 | 180-185[2] |
| 2 | 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C₁₂H₁₃BrN₂O | 281.15 | 90-95 | - |
| 3 | 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde | C₁₃H₁₃BrN₂O₂ | 309.16 | 60-70 | - |
| 4 | 6-Bromo-3-(cyclopropylvinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C₁₆H₁₇BrN₂O | 333.22 | 70-80 | - |
| 5 | 6-Bromo-3-cyclopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C₁₆H₁₉BrN₂O | 335.24 | >95 | - |
| 6 | 6-Bromo-3-cyclopropyl-1H-indazole | C₁₀H₉BrN₂ | 237.10 | 85-95 | - |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from the starting material to the final product.
Caption: Synthetic workflow for 6-Bromo-3-cyclopropyl-1H-indazole.
Logical Relationship of Key Transformations
This diagram highlights the key chemical transformations and the evolution of the core molecular scaffold throughout the synthesis.
Caption: Logical progression of key chemical transformations.
Conclusion
This technical guide presents a detailed and logical synthetic route for 6-Bromo-3-cyclopropyl-1H-indazole from a brominated precursor. The described methodologies utilize well-established reactions, providing a reliable foundation for the synthesis of this and structurally related compounds for applications in drug discovery and development. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal and organic chemistry.
